molecular formula C9H10FNO3 B1209379 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid CAS No. 7656-31-7

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B1209379
CAS No.: 7656-31-7
M. Wt: 199.18 g/mol
InChI Key: WEJIXBMNLWITCR-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, also known as FHPPA, is a synthetic amino acid that has been widely used in scientific research due to its ability to act as a fluorescent label in various experiments. It has been used to study biochemical and physiological processes in a variety of organisms, including bacteria, yeast, plants, and animals. FHPPA is also used as a substrate for enzymes and as a component in various reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis: A study by Monclus, Masson, and Luxen (1995) detailed an asymmetric synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, emphasizing its synthesis from benzyl bromides and glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).

Application in Polymer Modification

  • Polymer Hydrogels: Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels using various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, to enhance their thermal stability and antibacterial properties, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).

Antitumor Activities

  • Antitumor Research: Jing (2011) synthesized derivatives of 2-amino-3-(4-hydroxyphenyl)propanoic acid, revealing selective anti-tumor activities, suggesting potential for cancer treatment (Jing, 2011).
  • In a similar vein, Xiong et al. (2009) reported that certain ester derivatives containing 5-fluorouracil exhibited inhibitory effects against liver cancer, again highlighting the compound's potential in cancer therapy (Xiong et al., 2009).

Computational Peptidology

  • Antifungal Peptides Study: Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory to study new antifungal tripeptides, including variants of 2-amino-3-(4-hydroxyphenyl)propanoic acid, for drug design purposes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Renewable Materials Development

  • Polybenzoxazine Formation: Trejo-Machin et al. (2017) investigated 3-(4-Hydroxyphenyl)propanoic acid as a renewable material for the formation of polybenzoxazine, a class of thermosetting resins, suggesting an environmentally friendly application (Trejo-Machin et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is a derivative of tyrosine , an amino acid that plays a crucial role in the production of neurotransmitters and hormones in the body.

Mode of Action

As a tyrosine derivative , it may interact with the same biochemical pathways as tyrosine, influencing the production of neurotransmitters and hormones.

Biochemical Analysis

Biochemical Properties

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism and protein synthesis. This compound interacts with various enzymes, including tyrosine hydroxylase and phenylalanine hydroxylase, which are crucial for the hydroxylation of aromatic amino acids. The presence of the fluorine atom may influence the binding affinity and catalytic efficiency of these enzymes, potentially altering the metabolic pathways in which this compound is involved .

Additionally, this compound can interact with proteins such as transporters and receptors. For instance, it may bind to amino acid transporters on the cell membrane, facilitating its uptake into cells. The hydroxyl group on the phenyl ring can form hydrogen bonds with amino acid residues in the active sites of enzymes or binding pockets of proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell signaling pathways by acting as a substrate or inhibitor of enzymes involved in signal transduction. For example, it may modulate the activity of kinases and phosphatases, which are essential for phosphorylation and dephosphorylation events in signaling cascades .

Furthermore, this compound can impact gene expression by affecting transcription factors and other regulatory proteins. This compound may alter the expression of genes involved in amino acid metabolism, stress response, and cell proliferation. Additionally, it can influence cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules, such as neurotransmitters and hormones .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The fluorine atom and hydroxyl group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of enzymes or binding pockets of proteins. These interactions can modulate the activity of enzymes, either by inhibiting or activating their catalytic functions .

Moreover, this compound can influence gene expression by binding to transcription factors or other regulatory proteins. This binding can alter the conformation and activity of these proteins, leading to changes in the transcriptional regulation of target genes. Additionally, this compound may affect the stability and degradation of proteins by interacting with ubiquitin ligases and proteasomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . The degradation products can have different biochemical properties and may influence cellular function in distinct ways.

Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism. These effects may become more pronounced with prolonged exposure to the compound, highlighting the importance of considering temporal factors in experimental design .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall physiology. At higher doses, it can exert more significant effects, including potential toxicity .

Studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress, inflammation, and cellular damage. These effects are dose-dependent and may be influenced by factors such as the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and neurotransmitter synthesis. This compound can be metabolized by enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, leading to the production of bioactive molecules like dopamine and norepinephrine .

Additionally, this compound can influence metabolic flux and metabolite levels by serving as a substrate or inhibitor of key enzymes in metabolic pathways. The presence of the fluorine atom may alter the enzyme kinetics and metabolic outcomes, potentially leading to changes in cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by amino acid transporters on the cell membrane, facilitating its entry into cells .

Once inside the cell, this compound can interact with intracellular binding proteins, which may influence its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences or modifications .

The subcellular localization of this compound can impact its activity and function. For example, its presence in the nucleus may influence gene expression by interacting with transcription factors, while its localization in the cytoplasm may affect cellular metabolism and signaling pathways .

Properties

IUPAC Name

2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJIXBMNLWITCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7656-31-7
Record name 2-Fluoro-DL-tyrosine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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